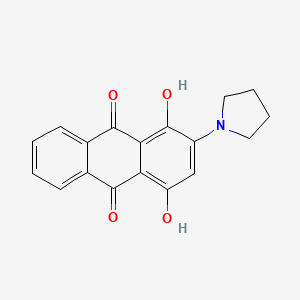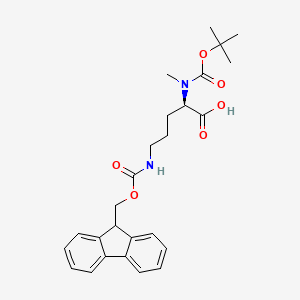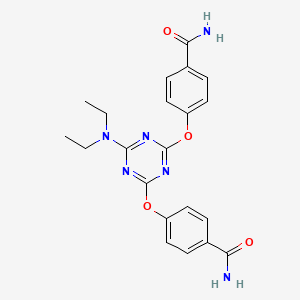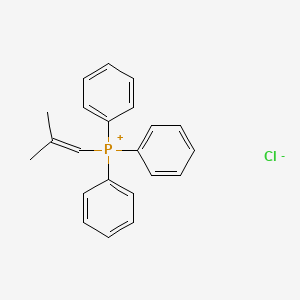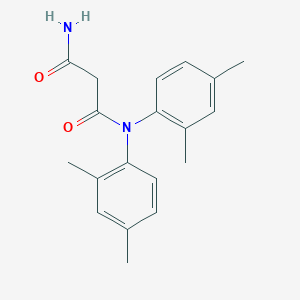
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is an organic compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a malonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide typically involves the reaction of malonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride. The general reaction scheme is as follows:
Malonyl chloride+2×2,4-dimethylaniline→this compound+2×HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of this compound derivatives with reduced nitrogen-containing functional groups.
Substitution: Formation of substituted this compound derivatives with various functional groups on the aromatic rings.
Applications De Recherche Scientifique
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N-Bis-(2,4-dimethyl-phenyl)-malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings can participate in π-π interactions with biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis-(2,4-dimethyl-phenyl)-terephthalamide: Similar in structure but with a terephthalamide core instead of a malonamide core.
N,N-Bis-(2,4-dimethyl-phenyl)-ethane-1,2-diamine: Contains an ethane-1,2-diamine core, differing in the central structure.
N,N-Bis-(2,4-dimethyl-phenyl)-thiourea: Features a thiourea core, introducing sulfur into the structure.
Uniqueness
N,N-Bis-(2,4-dimethyl-phenyl)-malonamide is unique due to its malonamide core, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N',N'-bis(2,4-dimethylphenyl)propanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)21(19(23)11-18(20)22)17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H2,20,22) |
Clé InChI |
KZTLKCZTNNBDAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(C2=C(C=C(C=C2)C)C)C(=O)CC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


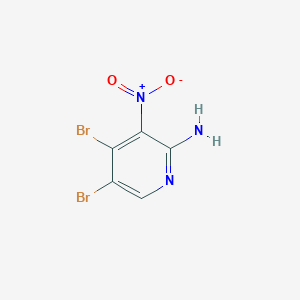
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
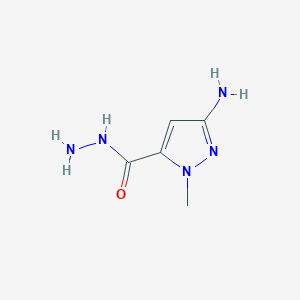
![Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
![({4-[Bis(2-chloroethyl)amino]-2-chlorophenyl}methylidene)propanedinitrile](/img/structure/B13143595.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)

